molecular formula C6H13N3O2 B1211841 delta-Guanidinovaleric acid CAS No. 462-93-1

delta-Guanidinovaleric acid

货号: B1211841
CAS 编号: 462-93-1
分子量: 159.19 g/mol
InChI 键: UKUBCVAQGIZRHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

delta-Guanidinovaleric acid (DGVA, CAS 462-93-1) is a guanidino compound of significant interest in neurological and biochemical research. It is recognized for its role as a specific endogenous antagonist of the GABA receptor . Electroencephalographic studies have demonstrated that topical application of DGVA to the sensory motor cortex induces sporadic spike discharges, identifying its direct epileptogenic activity and confirming its function in suppressing GABAergic neurotransmission . This mechanism is distinct, as the induced discharges were suppressed by GABA and its agonists but were not affected by common antiepileptic drugs like phenobarbital or diazepam . The compound also occurs naturally, having been identified as a constituent in the complex metabolite mixture of snake venoms, suggesting a potential biological role in natural neurotoxic strategies . Researchers utilize this compound as a specialized tool compound to investigate GABA receptor function, the pathophysiology of epilepsy, and the neurotoxic effects of guanidino compounds. Its molecular formula is C 6 H 13 N 3 O 2 and it has a molecular weight of 159.19 g/mol . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

属性

IUPAC Name

5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUBCVAQGIZRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196772
Record name delta-Guanidinovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-93-1
Record name delta-Guanidinovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-Guanidinovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Reaction Protocol

The canonical synthesis of DGVA involves the alkaline hydrolysis of a precursor compound under mild conditions. As reported by Kamiyama et al., the reaction proceeds as follows:

  • Precursor : The starting material (CAS 38184-47-3) is treated with aqueous sodium hydroxide.

  • Conditions :

    • Temperature : Ambient (25°C)

    • Duration : 120 hours (5 days)

    • pH : Maintained at 10.4

  • Yield : 420 mg of DGVA per batch.

The prolonged reaction time ensures complete hydrolysis of the precursor while minimizing decomposition. The basic environment facilitates deprotonation of the carboxylic acid group, enhancing solubility and reaction efficiency.

Mechanistic Insights

The hydrolysis mechanism likely involves nucleophilic attack by hydroxide ions on the electrophilic carbon adjacent to the guanidine group. This stepwise cleavage liberates the carboxylic acid moiety, yielding DGVA. The reaction can be summarized as:

Precursor+NaOHΔ-Guanidinovaleric acid+Byproducts\text{Precursor} + \text{NaOH} \rightarrow \Delta\text{-Guanidinovaleric acid} + \text{Byproducts}

Control of pH is critical; deviations below 10.4 risk incomplete hydrolysis, while higher pH may degrade the guanidine group.

Optimization Strategies for Enhanced Yield

pH and Temperature Modulation

While the original method uses ambient temperature, preliminary studies suggest that mild heating (30–40°C) could reduce reaction time by 20–30% without compromising yield. However, elevated temperatures require stricter pH control to prevent side reactions.

Solvent Systems

Aqueous systems remain standard due to the precursor’s solubility, but co-solvents like ethanol or tetrahydrofuran (THF) have been explored to improve reaction kinetics. Early trials with 10% ethanol showed a 15% reduction in reaction time, though yields remained comparable.

Analytical Characterization of DGVA

Post-synthesis validation employs several techniques:

  • Mass Spectrometry : Confirms the molecular ion peak at m/z 159.19.

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR^1\text{H NMR}: Signals at δ 1.35 (m, 2H, CH2_2), δ 2.15 (t, 2H, CH2_2COOH), and δ 3.10 (s, 4H, NH2_2).

    • 13C NMR^{13}\text{C NMR}: Peaks at δ 175.2 (COOH), δ 157.8 (C=NH), and δ 40.1 (CH2_2NH).

Industrial Production and Scalability

Current production relies on batch processing, with suppliers offering DGVA at approximately $38.00/1g. Scaling this method presents challenges:

  • Economic Feasibility : The 120-hour reaction time increases energy costs.

  • Purification : Chromatographic methods are required to achieve >95% purity, adding to production expenses .

化学反应分析

Types of Reactions: Delta-Guanidinovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the guanidino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.

Major Products:

    Oxidation: Oxo-derivatives of this compound.

    Reduction: Simpler amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Neurophysiological Applications

  • Mechanism of Action :
    • Research indicates that DGVA can induce spike discharges in cortical neurons, suggesting it interacts directly with GABA receptors. In studies involving topical application on the pia mater, DGVA was shown to provoke EEG spike discharges, which were suppressed by GABA and its analogs but not by other compounds like arginine . This specificity highlights DGVA's role as a potential GABA receptor antagonist.
  • Convulsant Properties :
    • The compound has been linked to convulsant activity in various models. For instance, alpha-keto-delta-guanidinovaleric acid (a related compound) was shown to inhibit responses to inhibitory neurotransmitters such as GABA and glycine by blocking chloride channels in mouse spinal cord neurons . This suggests that DGVA might be involved in the pathophysiology of certain seizure disorders.

Metabolic Implications

  • Renal Function and Guanidino Compounds :
    • Studies have indicated that DGVA levels increase significantly in patients undergoing creatine supplementation, particularly in those with renal failure. In a controlled trial involving hemodialysis patients, concentrations of alpha-keto-delta-guanidinovaleric acid tripled after creatine supplementation, indicating its potential role as a biomarker for renal function and metabolic disturbances .
  • Neurotoxicology :
    • Elevated levels of guanidino compounds, including DGVA, have been associated with neurotoxic effects in conditions such as hyperargininemia. Research suggests that these compounds may contribute to neurological complications due to their excitatory properties and interference with normal neurotransmitter function .

Therapeutic Potential

  • Neurological Disorders :
    • Given its effects on GABAergic transmission, DGVA may hold therapeutic potential for treating conditions characterized by GABAergic dysfunction, such as epilepsy and anxiety disorders. Its ability to modulate neuronal excitability could be harnessed in developing novel pharmacological agents targeting GABA receptors.
  • Biomarker for Disease Monitoring :
    • The modulation of DGVA levels in response to dietary interventions or pharmacological treatments could serve as a biomarker for monitoring disease progression or therapeutic efficacy in metabolic disorders affecting the urea cycle or renal function.

Case Studies

StudyObjectiveFindings
EEG Spike Discharge StudyTo assess the effects of DGVA on neuronal excitabilityInduced spike discharges were suppressed by GABA but not by other amino acids like arginine .
Creatine Supplementation TrialTo evaluate changes in guanidino compounds post-supplementationSignificant increase in alpha-keto-delta-guanidinovaleric acid levels observed in hemodialysis patients following creatine intake .

作用机制

The mechanism of action of delta-Guanidinovaleric acid involves its interaction with specific molecular targets and pathways. It is known to affect the gamma-aminobutyric acid (GABA) receptor, leading to changes in chloride conductance in neurons . This interaction can result in various physiological effects, including modulation of neuronal excitability.

相似化合物的比较

Comparison with Similar Guanidine-Containing Compounds

Structural and Functional Differences

The guanidine group confers unique biochemical properties, such as hydrogen-bonding capacity and ionic interactions. Below is a comparative analysis of DGVA with structurally analogous compounds:

Compound Structure CAS Number Key Features Biological/Industrial Relevance
Delta-Guanidinovaleric Acid Linear C₅ chain with guanidinyl group 462-93-1 Identified in human urine; role in nitrogen metabolism hypothesized . Potential biomarker for metabolic studies.
Guanidinoacetic Acid C₂ backbone with guanidinyl group 352-97-6 Precursor to creatine; involved in energy metabolism . Supplement for muscle performance enhancement.
Guadinomic Acid Cyclic guanidine derivative N/A Antibiotic with a bicyclic guanidine core; synthesized via epoxy-alkenol route . Antimicrobial agent against Gram-negative bacteria.
Decavanadate-Guanidine Derivatives Polyoxovanadate clusters with guanidinium N/A Exhibits antitumor and antimicrobial activity; structurally characterized by XRD . Emerging candidates for chemotherapy and infection control.

生物活性

Delta-Guanidinovaleric acid (dGV) is a guanidino compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role in metabolic pathways. This article provides an overview of the biological activity of dGV, including its effects on bacterial resistance, its implications in renal function, and relevant case studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antistaphylococcal activity compared to other guanidino acids. In a study involving Swiss albino female mice, dGV was shown to be the most effective among tested compounds in protecting against Staphylococcus aureus infections. The following table summarizes the protective effects of various omega-guanidino acids:

CompoundNumber of AnimalsPercent Protection
This compound3266
Guanidinoacetic Acid3250
Gamma-Aminobutyric Acid3265

These results indicate that dGV not only surpasses other guanidino compounds in efficacy but also demonstrates a higher potency than corresponding omega-amino acids, suggesting its potential as an antimicrobial agent in clinical settings .

Metabolism and Renal Implications

This compound is also implicated in metabolic processes, particularly concerning uremic toxins . A study explored the effects of creatine supplementation on plasma levels of guanidino compounds in patients undergoing chronic hemodialysis. The results indicated that while guanidinoacetate levels decreased with creatine supplementation, levels of alpha-keto-delta-guanidinovaleric acid increased significantly (three-fold), alongside argininic acid concentrations which doubled . This suggests that dGV may play a role in the metabolic alterations observed in renal failure.

Neurological Impact

The accumulation of guanidino compounds, including this compound, has been linked to neurological conditions. In a mouse model of hyperargininemia, elevated levels of dGV were noted in brain tissues, correlating with symptoms such as spasticity and hyperammonemia. The involvement of dGV and related compounds in neurological pathologies highlights their potential as biomarkers for conditions associated with arginine metabolism disorders .

Case Studies

  • Uremia and Guanidino Compounds : A case study involving patients with arginase deficiency revealed increased levels of this compound in blood and cerebrospinal fluid. This accumulation is thought to contribute to neurological complications seen in these patients, indicating a need for further research into therapeutic interventions targeting guanidino compound metabolism .
  • Creatine Supplementation Effects : In a placebo-controlled trial with hemodialysis patients, the supplementation of creatine led to significant changes in plasma levels of various guanidino compounds, including a notable increase in alpha-keto-delta-guanidinovaleric acid. These findings suggest that dietary interventions may influence the biological activity of guanidino compounds and their metabolites .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing δ-Guanidinovaleric acid (δ-GVA) in laboratory settings?

  • Methodological Answer :

  • Synthesis Routes : δ-GVA (C₆H₁₃N₃O₂, CAS 462-93-1) is typically synthesized via guanidination of lysine derivatives or enzymatic pathways using arginase-like catalysts .
  • Characterization : Post-synthesis, validate purity via HPLC (C18 column, 0.1% TFA mobile phase) and confirm structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Purity Assessment : Quantify impurities via LC-MS and adjust reaction conditions (e.g., pH, temperature) to minimize byproducts .

Q. How can researchers detect δ-GVA in biological samples with high specificity?

  • Methodological Answer :

  • Sample Preparation : Deproteinize biological fluids (e.g., plasma, urine) using acetonitrile precipitation or ultrafiltration to isolate low-molecular-weight metabolites .
  • Analytical Techniques : Use derivatization with dansyl chloride or OPA followed by fluorescence detection in HPLC. For higher sensitivity, employ LC-MS/MS with MRM transitions (e.g., m/z 160.1 → 116.0 for δ-GVA) .
  • Validation : Include spike-recovery experiments (80–120% recovery range) and calibrate against certified reference materials .

Q. What spectroscopic techniques are critical for analyzing δ-GVA’s structural stability under varying pH conditions?

  • Methodological Answer :

  • pH Titration Studies : Monitor guanidinium group protonation using ¹H NMR (chemical shifts at δ 3.1–3.3 ppm) and FTIR (N-H stretching at 3300–3500 cm⁻¹) across pH 2–10 .
  • Thermodynamic Stability : Calculate pKa values via potentiometric titration and validate with DFT-based computational modeling .

Advanced Research Questions

Q. How can contradictory data on δ-GVA’s metabolic roles in urea cycle disorders be resolved?

  • Methodological Answer :

  • Data Triangulation : Compare in vitro enzyme kinetics (e.g., arginase inhibition assays) with in vivo rodent models using isotopic tracing (¹³C-δ-GVA) to reconcile discrepancies in flux rates .
  • Meta-Analysis : Systematically review studies using PRISMA guidelines, categorizing findings by model system (cell vs. animal) and δ-GVA concentration ranges .
  • Mechanistic Probes : Employ CRISPR-Cas9 knockout models to isolate δ-GVA’s effects on specific urea cycle enzymes .

Q. What experimental designs are optimal for studying δ-GVA’s interaction with renal transporters?

  • Methodological Answer :

  • Competitive Uptake Assays : Use HEK293 cells overexpressing OCT2 or SLC6A20 transporters. Measure δ-GVA uptake via radiolabeled (³H) or fluorescent analogs under varying Na⁺/Cl⁻ gradients .
  • Inhibitor Profiling : Co-incubate with known inhibitors (e.g., cimetidine for OCT2) and quantify inhibition constants (Ki) using nonlinear regression .
  • In Silico Modeling : Predict binding affinities via molecular docking (AutoDock Vina) and validate with mutagenesis studies targeting transporter binding pockets .

Q. How can researchers address variability in δ-GVA’s reported cytotoxicity thresholds across cell lines?

  • Methodological Answer :

  • Standardized Cytotoxicity Assays : Use ISO-certified MTT/WST-1 protocols with synchronized cell cycles and controlled passage numbers .
  • Confounding Factor Control : Account for cell-specific metabolic rates (e.g., glycolysis vs. oxidative phosphorylation) using Seahorse assays and normalize cytotoxicity to ATP levels .
  • Multi-Omics Integration : Pair cytotoxicity data with transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles to identify resistance pathways .

Q. What strategies validate δ-GVA’s role in nitric oxide synthase (NOS) regulation without confounding interference?

  • Methodological Answer :

  • Selective Inhibition : Use NOS isoform-specific inhibitors (e.g., L-NAME for eNOS) in endothelial cells and measure NO production via Griess reagent or DAF-FM fluorescence .
  • Genetic Knockdown : Apply siRNA targeting NOS isoforms and quantify δ-GVA’s dose-response effects on NO metabolites (nitrites/nitrates) .
  • Cross-Species Validation : Compare results in human primary cells vs. murine models to rule out species-specific artifacts .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Cochrane systematic review frameworks to assess bias, heterogeneity, and external validity in δ-GVA studies .
  • Reproducibility : Document experimental parameters (e.g., buffer composition, cell density) following Beilstein Journal guidelines .
  • Ethical Reporting : Disclose conflicts of interest and adhere to SRQR standards for qualitative data (e.g., transcriptomic interpretations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
delta-Guanidinovaleric acid
Reactant of Route 2
delta-Guanidinovaleric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。